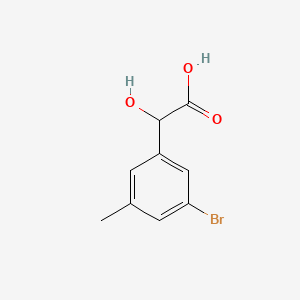

3-Bromo-5-methylmandelic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO3 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H9BrO3/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |

InChI Key |

QPJYEWPUMGOTQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(C(=O)O)O |

Origin of Product |

United States |

Nomenclature, Stereochemical Characterization, and Isomeric Considerations for 3 Bromo 5 Methylmandelic Acid

Systematic IUPAC Nomenclature and Structural Representation

The systematic name for 3-Bromo-5-methylmandelic acid is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is mandelic acid, for which the preferred IUPAC name is hydroxy(phenyl)acetic acid. wikipedia.org Consequently, the substituents on the phenyl ring are indicated by their respective locants.

Based on these principles, the systematic IUPAC name for this compound is 2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid .

The structural representation of this molecule features a central chiral carbon atom bonded to four different groups:

A carboxyl group (-COOH)

A hydroxyl group (-OH)

A hydrogen atom (-H)

A 3-bromo-5-methylphenyl group

Table 1: Structural and Nomenclature Details of this compound

| Feature | Description |

|---|---|

| Systematic IUPAC Name | 2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid |

| Molecular Formula | C₉H₉BrO₃ |

| Parent Structure | Mandelic Acid (Hydroxy(phenyl)acetic acid) |

| Substituents on Phenyl Ring | Bromo at position 3, Methyl at position 5 |

| Chiral Center | The α-carbon bonded to the hydroxyl and carboxyl groups |

Principles of Stereoisomerism: Enantiomers and Diastereomers of this compound

The presence of a single stereocenter (the α-carbon) in this compound gives rise to the existence of stereoisomers. Specifically, this compound can exist as a pair of enantiomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The two enantiomers of this compound are designated as (R)-2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid and (S)-2-(3-bromo-5-methylphenyl)-2-hydroxyacetic acid, based on the Cahn-Ingold-Prelog priority rules. These enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

While this compound itself, with one chiral center, only has enantiomers, the concept of diastereomers becomes relevant when it is reacted with another chiral molecule. Diastereomers are stereoisomers that are not mirror images of each other. This typically occurs in molecules with two or more stereocenters where at least one, but not all, of the stereocenters differ in configuration. For instance, if racemic this compound were reacted with a single enantiomer of a chiral alcohol to form an ester, two diastereomeric esters would be produced:

(R)-ester from (R)-acid and (S)-alcohol

(S)-ester from (S)-acid and (S)-alcohol

These diastereomers would have different physical properties, a principle that is fundamental to the chromatographic separation of enantiomers and certain methods of absolute configuration determination.

Table 2: Stereoisomeric Forms Related to this compound

| Isomeric Relationship | Description | Example |

|---|---|---|

| Enantiomers | Non-superimposable mirror images. | (R)- and (S)-3-Bromo-5-methylmandelic acid |

| Diastereomers | Stereoisomers that are not mirror images. | The ester formed from (R)-3-Bromo-5-methylmandelic acid and (R)-2-butanol, and the ester from (S)-3-Bromo-5-methylmandelic acid and (R)-2-butanol. |

Methodologies for Absolute Configuration Determination

Determining the absolute three-dimensional arrangement of atoms at a chiral center is a critical aspect of stereochemical characterization. Several powerful analytical techniques can be employed for this purpose.

X-ray Crystallography for Diastereomeric Derivatives

X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.net For molecules like this compound, which may be challenging to crystallize as a single enantiomer, a common strategy is to form a diastereomeric salt or derivative with a chiral auxiliary of a known absolute configuration. nih.gov

The process would involve:

Derivatization: Reacting the enantiomerically pure this compound with a chiral amine or alcohol of known absolute configuration to form a diastereomeric salt or ester.

Crystallization: Growing a single crystal of one of the diastereomers.

X-ray Diffraction Analysis: Analyzing the crystal by X-ray diffraction. The presence of the heavy bromine atom in the molecule can be advantageous for the determination of the absolute structure via anomalous dispersion. nih.gov

The known configuration of the chiral auxiliary acts as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the stereocenter in the this compound moiety. Research on various substituted mandelic acids has demonstrated the feasibility of obtaining crystal structures for both enantiopure and racemic forms, providing a solid foundation for this approach. acs.org

Chiroptical Methods for Enantiomeric Characterization

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful technique in this category. Enantiomers exhibit ECD spectra that are mirror images of each other.

The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with a theoretically calculated spectrum. This process involves:

Computational Modeling: Generating theoretical ECD spectra for both the (R) and (S) enantiomers using quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT).

Experimental Measurement: Recording the experimental ECD spectrum of the enantiomerically pure sample.

Comparison: The absolute configuration is assigned by matching the experimental spectrum with the calculated spectrum that shows the same pattern of positive and negative Cotton effects.

Studies on mandelic acid and its derivatives have shown that ECD is a sensitive method for stereochemical analysis. researchgate.net

Advanced NMR-Based Methods (e.g., Modified Mosher's Method)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of chiral compounds through the formation of diastereomeric derivatives. The modified Mosher's method is a widely used technique for chiral alcohols and amines, and it can be adapted for α-hydroxy acids like this compound. mdpi.com

The methodology involves the following steps:

Esterification: The hydroxyl group of separate samples of the this compound enantiomer is esterified with both the (R) and (S) enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid). This creates two diastereomeric esters.

¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded and compared.

Configuration Assignment: The magnetic anisotropy of the phenyl group in the MTPA moiety causes different chemical shifts for the protons near the chiral center in the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter, the absolute configuration can be deduced based on established models of the conformation of the MTPA esters. acs.org

Table 3: Overview of Methods for Absolute Configuration Determination

| Method | Principle | Application to this compound |

|---|---|---|

| X-ray Crystallography | Determination of the three-dimensional structure of a molecule in a crystalline state. | Analysis of a diastereomeric salt or ester formed with a chiral auxiliary of known configuration. |

| Chiroptical Methods (ECD) | Measurement of the differential absorption of left and right circularly polarized light. | Comparison of the experimental ECD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers. |

| Advanced NMR (Mosher's Method) | Analysis of chemical shift differences in the NMR spectra of diastereomeric derivatives. | Formation of diastereomeric esters with (R)- and (S)-MTPA and analysis of the ¹H NMR chemical shift differences (Δδ). |

Chemical Reactivity and Derivatization of 3 Bromo 5 Methylmandelic Acid

Reactions Involving the Carboxyl Functional Group

The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds. Its reactivity is influenced by the adjacent α-hydroxyl group, which can participate in or direct certain transformations.

Esterification of mandelic acid derivatives can be achieved through several standard protocols. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common method. For instance, the esterification of bromo-substituted carboxylic acids with alcohols like methanol (B129727) can proceed efficiently under acidic conditions. google.com Alternatively, for more sensitive substrates or to achieve milder reaction conditions, derivatization of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an alcohol is a viable strategy. Diazodiphenylmethane has also been used for the esterification of substituted carboxylic acids. researchgate.net

Amidation reactions parallel esterification in many respects. The direct reaction of 3-bromo-5-methylmandelic acid with an amine, promoted by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), would be the most common approach. These reagents activate the carboxyl group to facilitate nucleophilic attack by the amine. Conversion to the acid chloride, followed by treatment with an amine, also provides a high-yielding route to the corresponding amide.

Table 1: Representative Esterification and Amidation Reactions

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Acyl Chloride Formation followed by Alcoholysis | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Alcohol and a Base (e.g., Pyridine) | Ester |

| Amidation (Coupling Agents) | Amine, DCC or EDC, Solvent (e.g., Dichloromethane) | Amide |

| Amidation (via Acyl Chloride) | Thionyl Chloride (SOCl₂), followed by Amine | Amide |

Reduction and Decarboxylation Pathways

The carboxyl group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF). The α-hydroxyl group would also be deprotonated under these conditions, and care must be taken to quench the reaction appropriately. Borane-THF complex (BH₃·THF) is another effective reagent for the selective reduction of carboxylic acids in the presence of other functional groups.

Decarboxylation, the removal of the carboxyl group, is a more challenging transformation for aromatic carboxylic acids unless specific activating groups are present. For mandelic acid derivatives, oxidative decarboxylation can be a more feasible pathway, particularly under enzymatic or specific chemical oxidation conditions, which can lead to the corresponding aldehyde. researchgate.net Non-oxidative decarboxylation would likely require harsh conditions or conversion to a derivative that facilitates the loss of carbon dioxide.

Transformations at the α-Hydroxyl Functional Group

The secondary alcohol functionality at the α-position is another key site for derivatization, allowing for the introduction of a variety of substituents and for stereochemical manipulation.

Etherification of the α-hydroxyl group can be carried out under standard conditions, such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base, like sodium hydride (NaH), to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide).

Acylation, to form esters at the hydroxyl position, is readily achieved by reaction with an acyl halide or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is typically high-yielding and can be used to introduce a wide range of acyl groups. For example, O-methylmandelic acid and its acid chloride are used as chiral auxiliaries in synthesis. thieme-connect.de

Table 2: Etherification and Acylation of the α-Hydroxyl Group

| Reaction | Reagents and Conditions | Product Type |

|---|

Stereospecific Oxidative Transformations

The α-hydroxyl group can be oxidized to a ketone, yielding the corresponding α-keto acid, 3-bromo-5-methylphenylglyoxylic acid. A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods such as Swern or Dess-Martin periodinane oxidation. The choice of oxidant can be critical to avoid over-oxidation or side reactions with the aromatic ring. Copper (II) complexes have been shown to catalyze the selective oxidation of mandelic acids to the corresponding aromatic aldehydes, which involves an oxidative decarboxylation. researchgate.net The stereochemical integrity of the α-carbon can be a key consideration in these reactions, and stereospecific transformations are of significant interest. rug.nl

Reactivity and Transformations of the Bromo Substituent

The bromo substituent on the aromatic ring is a versatile handle for further functionalization, primarily through cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.

The bromine atom can be readily displaced or transformed using transition metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with a boronic acid in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, substituting the bromine with an aryl or alkyl group. Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce alkenyl, alkynyl, and amino groups, respectively. These reactions offer a powerful means to elaborate the aromatic core of the molecule.

Nucleophilic aromatic substitution of the bromo group is also possible, though it typically requires harsh conditions or the presence of strongly electron-withdrawing groups on the ring, which are absent in this case. However, in some heterocyclic systems, nucleophilic aromatic substitution of a bromo substituent can occur. nih.gov

Finally, the bromo substituent can be removed via reductive dehalogenation, for example, using catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with a reducing agent like tributyltin hydride. This would yield 5-methylmandelic acid.

Table 3: Common Transformations of the Bromo Substituent

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Boronic Acid, Palladium Catalyst, Base | Biaryl or Alkyl-Aryl Derivative |

| Heck Coupling | Alkene, Palladium Catalyst, Base | Alkenyl-Aryl Derivative |

| Sonogashira Coupling | Terminal Alkyne, Palladium and Copper Catalysts, Base | Alkynyl-Aryl Derivative |

| Buchwald-Hartwig Amination | Amine, Palladium Catalyst, Base | N-Aryl Derivative |

| Reductive Dehalogenation | H₂, Pd/C or Tributyltin Hydride | Dehalogenated Aromatic Ring |

Nucleophilic Substitution Reactions on the Aromatic Ring

Direct nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally challenging. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the carboxylic acid and hydroxyl groups are not strongly activating for this type of reaction.

For a successful nucleophilic substitution to occur, harsh reaction conditions or the use of a catalyst would likely be necessary. Potential nucleophiles could include alkoxides, amines, or thiolates. The general scheme for such a reaction would be:

Figure 1. General representation of a potential nucleophilic aromatic substitution reaction.

Due to the lack of specific experimental data, a table of detailed research findings cannot be provided.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the aromatic ring of this compound makes it an excellent candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron compound, typically a boronic acid or boronic ester. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the 3-position of the aromatic ring.

Heck Reaction: The Heck reaction would enable the coupling of this compound with an alkene in the presence of a palladium catalyst. This would result in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group.

Sonogashira Coupling: This palladium and copper co-catalyzed reaction would facilitate the coupling of this compound with a terminal alkyne, leading to the formation of an alkynyl-substituted mandelic acid derivative.

The following table outlines the hypothetical reactants and potential products for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |

| Suzuki | Arylboronic acid | Pd(PPh3)4, base | 3-Aryl-5-methylmandelic acid |

| Heck | Alkene | Pd(OAc)2, PPh3, base | 3-Alkenyl-5-methylmandelic acid |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, base | 3-Alkynyl-5-methylmandelic acid |

Aromatic Ring Functionalization and Modification Strategies

Beyond the direct replacement of the bromine atom, other functionalization strategies could be envisioned for modifying the aromatic ring of this compound, although these would need to contend with the existing substituents.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be challenging due to the deactivating effect of the bromine and carboxylic acid groups. If such reactions were to proceed, they would likely require forcing conditions, and the directing effects of the existing substituents would need to be carefully considered. The methyl group is an ortho, para-director, while the bromine and the mandelic acid side chain are meta-directors relative to their positions. This complex interplay of directing effects could lead to a mixture of products.

Alternatively, lithiation of the aromatic ring followed by quenching with an electrophile could provide a route to further functionalization. Directed ortho-metalation, where the carboxylic acid or hydroxyl group directs the lithiation to an adjacent position, could be a potential strategy, although the bromine atom's position might influence the regioselectivity.

Advanced Analytical Techniques for Structural Elucidation and Enantiomeric Purity Assessment of 3 Bromo 5 Methylmandelic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural assignment of 3-Bromo-5-methylmandelic acid can be achieved.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Pattern Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is predicted to show distinct signals corresponding to the aromatic protons, the methyl group, the benzylic proton, and the acidic protons of the hydroxyl and carboxylic acid groups.

The aromatic region is expected to exhibit three signals for the three protons on the substituted phenyl ring. Based on the substituent effects of the bromine, methyl, and hydroxyacetic acid groups, the proton at C2 (between the bromine and the side chain) would likely appear as a singlet or a finely split triplet, while the protons at C4 and C6 would appear as distinct singlets or show a small meta-coupling. The methyl group protons would yield a sharp singlet, and the benzylic proton (α-carbon) would also be a singlet. The hydroxyl and carboxylic acid protons typically appear as broad singlets that can be exchanged with D₂O.

The ¹³C NMR spectrum reveals the number of unique carbon environments. This compound has nine carbon atoms, and due to molecular asymmetry, nine distinct signals are expected. The spectrum would feature signals for the carboxyl carbon, the benzylic carbon, the methyl carbon, and the six aromatic carbons. The carbons directly bonded to electronegative atoms (bromine and oxygen) will be significantly shifted downfield.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-H (C2-H) | ~7.5 | s | N/A |

| Ar-H (C4-H) | ~7.2 | s | N/A |

| Ar-H (C6-H) | ~7.4 | s | N/A |

| -CH(OH)- | ~5.2 | s | N/A |

| -CH₃ | ~2.35 | s | N/A |

| -OH | ~3.5-4.5 | br s | N/A |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~175-178 |

| C1 (Ar) | ~140-142 |

| C3 (Ar-Br) | ~122-124 |

| C5 (Ar-CH₃) | ~138-140 |

| C2/C4/C6 (Ar-CH) | ~125-135 |

| -CH(OH)- | ~70-73 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To confirm the assignments made from one-dimensional NMR, a suite of two-dimensional (2D) experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be used to confirm the through-bond connectivity between any coupled aromatic protons, although in this highly substituted ring, such couplings might be minimal (meta-couplings).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the benzylic proton to the α-carbon, and the methyl protons to the methyl carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. The calculated exact mass of the neutral molecule this compound (C₉H₉BrO₃) is 243.9786 Da. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units (M and M+2). HRMS can confirm the elemental composition to within a few parts per million, providing strong evidence for the compound's identity.

Expected HRMS Data

| Ion | Calculated m/z for C₉H₉⁷⁹BrO₃ | Calculated m/z for C₉H₉⁸¹BrO₃ |

|---|---|---|

| [M+H]⁺ | 244.9859 | 246.9838 |

Common fragmentation pathways for mandelic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH) or carbon dioxide (CO₂). A key fragmentation would be the alpha-cleavage leading to the loss of the carboxyl group, resulting in a prominent bromomethylbenzyl cation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

For this compound, FT-IR and Raman spectra would provide complementary information.

O-H Stretch: A broad absorption band is expected in the FT-IR spectrum between 2500-3300 cm⁻¹ for the carboxylic acid O-H, overlapping with a sharper band around 3400 cm⁻¹ for the alcoholic O-H.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid should appear around 1700-1730 cm⁻¹.

C-O Stretch: Absorptions for the alcoholic and carboxylic acid C-O bonds would be found in the 1050-1300 cm⁻¹ region.

Aromatic C=C Stretches: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ range can give clues about the substitution pattern of the benzene (B151609) ring.

C-Br Stretch: A weak to medium absorption is expected in the far-infrared region, typically between 500-600 cm⁻¹.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Alcoholic O-H | Stretch | ~3400 | Broad, Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850-3000 | Medium-Weak |

| Carboxylic Acid C=O | Stretch | 1700-1730 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| C-O | Stretch | 1050-1300 | Medium |

Chiral Chromatography for Enantiomeric Excess and Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The separation is achieved using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. For aromatic-substituted mandelic acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns are often effective. chemsrc.com

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have slightly different stabilities and thus different retention times on the column. A typical method would involve a reversed-phase or normal-phase solvent system. For instance, a mobile phase consisting of a mixture of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid is commonly used with polysaccharide-based CSPs. The detector, typically a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm), would show two distinct peaks for the two enantiomers if the separation is successful. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for the enantioseparation of non-volatile and thermally labile compounds like mandelic acid derivatives. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA), leading to different retention times and thus, separation.

Research Findings: Studies on various substituted mandelic acids demonstrate the effectiveness of HPLC in achieving enantiomeric resolution. For aromatic substituted mandelic acids, reversed-phase HPLC is a common approach. nih.gov The separation mechanism often involves the formation of transient, diastereomeric inclusion complexes between the analyte enantiomers and a chiral selector, typically a cyclodextrin (B1172386) derivative. nih.govresearchgate.net

The choice of chiral selector and mobile phase composition is paramount for successful separation. For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have been successfully employed as chiral mobile phase additives for resolving racemates of compounds like 3-chloromandelic acid and 4-bromomandelic acid. nih.govresearchgate.net The separation is typically performed on a conventional achiral column, such as an ODS (C18) column. nih.govnih.gov

Key parameters influencing the separation include the pH of the mobile phase, the type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol), and the concentration of the chiral selector. nih.gov For aromatic substituted mandelic acids, a mobile phase consisting of an acidic phosphate (B84403) buffer (e.g., pH 2.68) and a low concentration of acetonitrile (e.g., 5%) is often effective when using cyclodextrin additives. nih.gov The acidic pH ensures that the carboxylic acid group is protonated, which influences its interaction with the chiral selector.

For this compound, a similar strategy would be applicable. The enantiomers would be expected to form inclusion complexes with a chiral cyclodextrin derivative, with the separation being influenced by the precise fit and interaction forces within the cyclodextrin cavity.

Table 5.4.1-1: Exemplary HPLC Conditions for Chiral Separation of Substituted Mandelic Acids

| Parameter | Condition | Reference |

|---|---|---|

| Column | Shimpack CLC-ODS (C18), 150 x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | Acetonitrile / 0.1 M Phosphate Buffer (pH 2.68) | nih.gov |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) in mobile phase | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Detection | UV at 220 nm | nih.gov |

| Temperature | 25 °C | nih.gov |

| Analytes Resolved | Mandelic acid, 4-bromomandelic acid, 3-chloromandelic acid | nih.gov |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is another principal technique for chiral separations, offering high resolution and sensitivity. However, due to the low volatility and high polarity of mandelic acids, derivatization of both the carboxylic acid and hydroxyl functional groups is a mandatory prerequisite for GC analysis. mdpi.com This process converts the analyte into a more volatile and thermally stable derivative suitable for the gas phase.

Derivatization: Standard procedures involve esterification of the carboxyl group (e.g., to form a methyl or ethyl ester) and acylation or etherification of the hydroxyl group (e.g., to form an acetate (B1210297) or methyl ether). mdpi.commdpi.com The choice of derivative can influence the chiral recognition process.

Research Findings: Systematic studies on a wide range of mandelic acid derivatives have established principles for their chiral GC separation. mdpi.com These separations are exclusively performed on capillary columns coated with a chiral stationary phase (CSP). Permethylated cyclodextrins, with varying ring sizes (α, β, γ), are among the most effective and widely used CSPs for this class of compounds. mdpi.com

The chiral recognition mechanism relies on the precise geometric and chemical compatibility between the derivatized enantiomers and the CSP. mdpi.com Interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion within the cyclodextrin cavity contribute to the differential stability of the transient diastereomeric complexes formed, resulting in different retention times. mdpi.comnih.gov For ring-substituted mandelic acid methyl esters, the position of the substituent significantly affects chiral selectivity. For example, an elution order reversal was observed between the enantiomers of 3-chloro mandelic acid methyl ester and 4-chloro mandelic acid methyl ester on a permethylated β-cyclodextrin phase, highlighting the sensitivity of the chiral recognition process to the analyte's structure. mdpi.com

For the analysis of this compound, a two-step derivatization to form, for instance, the methyl ester acetate derivative would be the initial step. The resulting volatile compound could then be separated on a GC equipped with a chiral column, such as one containing a permethylated β- or γ-cyclodextrin derivative. The hydrogen donor ability of the free hydroxyl group is a key interaction, so comparing derivatives with a free hydroxyl versus a derivatized one (e.g., acetate) can provide insight into the separation mechanism. mdpi.com

Table 5.4.2-1: General GC Conditions for Chiral Separation of Derivatized Mandelic Acids

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Required (e.g., esterification of carboxyl group, acylation of hydroxyl group) | mdpi.com |

| Column | Capillary column with Chiral Stationary Phase (e.g., permethylated β-cyclodextrin) | mdpi.com |

| Carrier Gas | Helium or Hydrogen | N/A |

| Temperature | Temperature programming (e.g., 100-200 °C) | mdpi.comnih.gov |

| Detector | Flame Ionization Detector (FID) | N/A |

| Analytes Studied | Methyl esters of Mandelic acid, 3-chloro mandelic acid, 4-chloro mandelic acid | mdpi.com |

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Methylmandelic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and fundamental molecular properties of 3-bromo-5-methylmandelic acid. These calculations could predict key parameters like molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and dipole moments. Such data is crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the distribution of electron density, influenced by the bromine and methyl substituents, could be visualized to identify electrophilic and nucleophilic sites.

Conformational Analysis and Prediction of Stable Isomers

The rotational freedom around the single bonds in this compound allows for the existence of multiple conformers. Conformational analysis using computational methods would identify the most stable low-energy isomers in the gas phase and in solution. By systematically rotating the bonds and calculating the potential energy surface, researchers can determine the preferred spatial arrangement of the atoms. This information is vital as the biological activity and chemical reactivity of a molecule are often dictated by its most stable conformation. nih.govresearchgate.net

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, computational models could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net Time-dependent DFT (TD-DFT) calculations, for example, can be used to simulate UV-Vis spectra and assign electronic transitions. nih.govresearchgate.net Similarly, calculations of NMR chemical shifts and coupling constants can aid in the interpretation of experimental NMR data.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to investigate various reactions, such as its oxidation or esterification. By mapping the reaction pathway and locating the transition state structures, chemists can understand the energetic barriers and the step-by-step process of bond breaking and formation. nih.gov This knowledge is fundamental for optimizing reaction conditions and designing new synthetic routes.

Molecular Modeling for Stereochemical Insights

As this compound is a chiral molecule, molecular modeling can be used to understand its stereochemical properties. Computational methods can help in assigning the absolute configuration of its enantiomers and in predicting how they might interact differently with other chiral molecules, such as enzymes or chiral stationary phases in chromatography. ethernet.edu.etresearchgate.net Techniques like the application of the modified Mosher's method, often supplemented by computational models, are used to determine the absolute configuration of chiral alcohols and acids. researchgate.net

While the specific computational data for this compound is currently unavailable, the theoretical frameworks described above represent a clear roadmap for future investigations. Such studies would undoubtedly contribute to a deeper understanding of the structure-property relationships of this and other related mandelic acid derivatives.

Applications and Synthetic Utility of 3 Bromo 5 Methylmandelic Acid in Complex Chemical Synthesis

As a Chiral Building Block in Asymmetric Synthesis

No specific research findings or data were found detailing the use of 3-bromo-5-methylmandelic acid as a chiral building block in asymmetric synthesis. The general utility of chiral mandelic acids in creating stereospecific products is well-established, but examples explicitly employing the 3-bromo-5-methyl substituted variant are not present in the available literature.

Role in the Preparation of Key Pharmaceutical Intermediates and Analogues

There is no available information in the reviewed literature on the role of this compound in the preparation of pharmaceutical intermediates or their analogues. While other mandelic acid derivatives are known to be precursors for various active pharmaceutical ingredients, this specific compound is not mentioned in such synthetic pathways.

Utilization in Natural Product Total Synthesis

A thorough search did not yield any instances of this compound being utilized in the total synthesis of natural products.

Development and Application as a Chiral Auxiliary or Ligand Precursor

No studies have been found that describe the development or application of this compound as a chiral auxiliary to guide stereoselective reactions or as a precursor for creating chiral ligands for catalysis.

Future Research Directions and Emerging Paradigms for 3 Bromo 5 Methylmandelic Acid Research

The exploration of substituted mandelic acids continues to be a fertile ground for chemical innovation. 3-Bromo-5-methylmandelic acid, with its unique combination of a chiral α-hydroxy acid moiety and a functionalized aromatic ring, presents numerous opportunities for future research. The strategic placement of the bromo and methyl groups offers distinct avenues for synthetic manipulation and application development. This article outlines key future research directions and emerging paradigms poised to unlock the full potential of this compound.

Q & A

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Monitor for discoloration or precipitate formation over time. Use TLC or HPLC periodically to assess stability, especially if the compound is hygroscopic or prone to oxidative degradation .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in chiral synthesis?

- Methodological Answer : The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity at the para position, enabling further functionalization (e.g., Suzuki couplings). Its steric and electronic effects can also modulate enantioselectivity in asymmetric catalysis. Use DFT calculations to predict reaction pathways and chiral HPLC to monitor enantiomeric excess (ee) during derivatization .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition). Control for batch-to-batch variability in compound purity (>98% by HPLC). Employ orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) to confirm activity. Reconcile discrepancies by analyzing solvent effects (DMSO vs. aqueous buffers) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models to estimate logP (lipophilicity) and pKa (ionization state). Molecular docking (e.g., AutoDock Vina) identifies potential protein targets, while ADMET predictors (e.g., SwissADME) evaluate bioavailability and toxicity. Validate predictions with in vitro permeability assays (Caco-2 cells) and metabolic stability tests (microsomal incubation) .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

- Methodological Answer : Optimize catalytic asymmetric bromination using chiral ligands (e.g., BINOL derivatives) to ensure ee >99%. Monitor reaction kinetics under flow chemistry conditions to minimize racemization. Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time purity tracking during scale-up .

Data Analysis and Experimental Design

Q. How to design a robust SAR study for this compound analogs?

- Methodological Answer :

- Variable Groups : Modify substituents at the 3-bromo and 5-methyl positions (e.g., replace Br with Cl, CF₃).

- Assays : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening.

- Statistical Analysis : Use multivariate regression to correlate structural features (Hammett σ, π parameters) with bioactivity. Include negative controls (e.g., unsubstituted mandelic acid) .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Identify low-abundance byproducts (e.g., debrominated species).

- ICP-MS : Quantify heavy metal residues from catalysts.

- Headspace GC : Detect volatile impurities (e.g., residual solvents) .

Contradiction Management

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Re-measure solubility using standardized protocols (shake-flask method, USP guidelines). Test under varied pH (2–10) to account for ionization effects. Compare results with computational solubility predictions (e.g., COSMO-RS) and document solvent purity (e.g., HPLC-grade vs. technical grade) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.